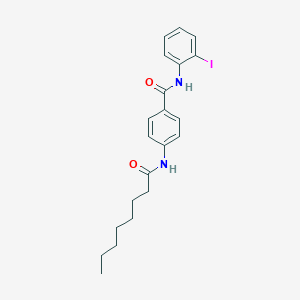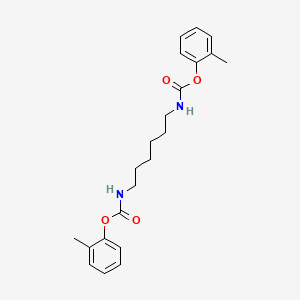
N-(2-iodophenyl)-4-(octanoylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-iodophenyl)-4-(octanoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to a phenyl ring and an octanoylamino group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-4-(octanoylamino)benzamide typically involves the following steps:
Amidation: The formation of the benzamide structure involves the reaction of an amine with a benzoyl chloride derivative. In this case, octanoylamine reacts with 4-aminobenzoyl chloride to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-iodophenyl)-4-(octanoylamino)benzamide can undergo various chemical reactions, including:
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amide or phenyl ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium azide, potassium cyanide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of N-(2-phenyl)-4-(octanoylamino)benzamide.
Substitution: Formation of N-(2-substituted phenyl)-4-(octanoylamino)benzamide derivatives.
Oxidation: Formation of oxidized benzamide derivatives.
Aplicaciones Científicas De Investigación
N-(2-iodophenyl)-4-(octanoylamino)benzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules through various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-iodophenyl)-4-(octanoylamino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the amide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[Benzoyl(ethyl)amino]-N-(2-iodophenyl)-N-methylbenzamide
- N-(2-iodophenyl)-N-alkylcinnamides
Uniqueness
N-(2-iodophenyl)-4-(octanoylamino)benzamide is unique due to the presence of the octanoylamino group, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds and may contribute to its specific biological activities and applications.
Propiedades
Fórmula molecular |
C21H25IN2O2 |
|---|---|
Peso molecular |
464.3 g/mol |
Nombre IUPAC |
N-(2-iodophenyl)-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C21H25IN2O2/c1-2-3-4-5-6-11-20(25)23-17-14-12-16(13-15-17)21(26)24-19-10-8-7-9-18(19)22/h7-10,12-15H,2-6,11H2,1H3,(H,23,25)(H,24,26) |
Clave InChI |
BLOHQUKMTMDROW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15017310.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15017315.png)
![4-Chloro-N-({N'-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15017323.png)
![N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B15017330.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-methylbenzamide](/img/structure/B15017332.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15017333.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15017344.png)
![octyl 4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B15017346.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15017348.png)

![6-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15017366.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15017371.png)

![N'-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-chlorobenzohydrazide](/img/structure/B15017379.png)
